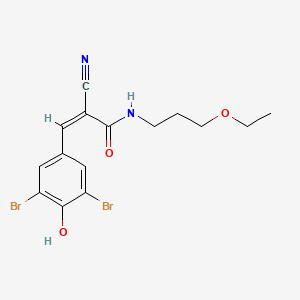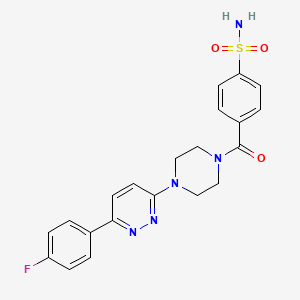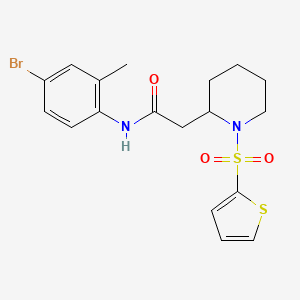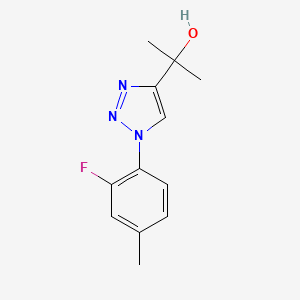
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties, and studies have been conducted to investigate its potential use as a chemotherapeutic agent. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties. It has also been studied for its potential use as an antibacterial and antifungal agent.
Wirkmechanismus
The mechanism of action of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing oxidative stress and inflammation in the brain, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which could contribute to its potential use as a chemotherapeutic agent. It has also been shown to reduce oxidative stress and inflammation in the brain, which could contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide is its potential use as a chemotherapeutic agent. It has been shown to have anticancer properties and may be effective in the treatment of certain types of cancer. Additionally, it has been shown to have neuroprotective properties, which could make it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide is that its mechanism of action is not yet fully understood, and further studies are needed to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the study of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide. One potential direction is the investigation of its potential use as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies could be conducted to determine its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research could also be conducted to determine its potential use as an antibacterial and antifungal agent. Finally, studies could be conducted to better understand its mechanism of action and to determine its efficacy and safety in various applications.
In conclusion, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to determine its efficacy and safety.
Synthesemethoden
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of 3,5-dibromo-4-hydroxybenzaldehyde, ethyl cyanoacetate, and propargyl bromide as starting materials. The reaction steps involve the formation of an intermediate compound, which is then reacted with ethyl cyanoacetate and propargyl bromide to produce the final product.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Br2N2O3/c1-2-22-5-3-4-19-15(21)11(9-18)6-10-7-12(16)14(20)13(17)8-10/h6-8,20H,2-5H2,1H3,(H,19,21)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKROOXPAADGNFW-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Br)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(3-ethoxypropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)


![2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2830649.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2830651.png)





![4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2830662.png)
![1,4-Bis[(3-Iodophenyl)carbonyl]piperazine](/img/structure/B2830664.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2830665.png)
